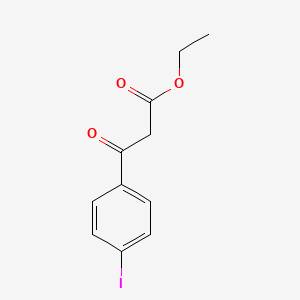

Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIUIJYPQHAHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393971 | |

| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63131-30-6 | |

| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a halogenated β-keto ester of significant interest in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. Its unique bifunctional structure, incorporating a reactive β-keto ester moiety and an iodinated aromatic ring, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The presence of the iodine atom not only influences the electronic properties of the molecule but also serves as a heavy atom for crystallographic studies and a potential site for radiolabeling, rendering it particularly useful in the development of imaging agents and radiopharmaceuticals.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to support its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific research. This section details the nomenclature and core physical properties of this compound.

Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC conventions, but is also known by various synonyms in commercial and literature contexts.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 63131-30-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁IO₃ | [1][3] |

| Molecular Weight | 318.11 g/mol | [1][3] |

| InChI Key | DOIUIJYPQHAHLM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I |[2] |

Physicochemical Data

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Data not available; analogous bromo- and fluoro-compounds are oils or liquids.[4][5] | |

| Boiling Point | Data not available in provided sources. | [6] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere. |[1][7] |

The iodinated phenyl group and the ester functionality contribute to the molecule's moderate polarity, suggesting solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols. The recommended storage conditions indicate a sensitivity to light, air, or temperature, which necessitates careful handling to prevent degradation.[1][7]

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its use as a synthetic intermediate.

Representative Synthesis: Claisen Condensation

A robust and widely applicable method for the synthesis of β-keto esters is the Claisen condensation. This involves the base-mediated reaction between a ketone and an ester. For this compound, a logical synthetic route involves the condensation of 4'-iodoacetophenone with diethyl carbonate.

Caption: Representative synthesis workflow for this compound.

Causality in Experimental Design: The choice of sodium ethoxide as the base is critical. Using a base with the same alkoxide as the ester (ethoxide for an ethyl ester) prevents transesterification, a common side reaction that would lead to a mixture of ester products. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol (ethanol). A final acidic workup is required to neutralize the enolate and afford the final keto-ester product.

Protocol 1: Synthesis via Claisen Condensation

Materials:

-

4'-Iodoacetophenone (1.0 eq)

-

Diethyl carbonate (2.0-3.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add 4'-iodoacetophenone followed by diethyl carbonate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the residue in an ice bath and slowly acidify with 1 M HCl until the pH is ~5-6.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed below.

Spectroscopic Profile

While specific spectra for this exact compound are not publicly indexed, its structure allows for a reliable prediction of its key spectroscopic features based on data from closely related analogs and fundamental principles.[4][5][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule. The molecule exists as a mixture of keto and enol tautomers, which would be observable in the NMR spectrum, particularly in the ¹H NMR.

Table 3: Predicted ¹H NMR Spectral Data (Keto-form, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.85 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by adjacent carbonyl and iodine. |

| ~ 7.65 | Doublet | 2H | Ar-H (ortho to I) | Less deshielded than ortho-carbonyl protons. |

| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Typical ethyl ester quartet. |

| ~ 3.95 | Singlet | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyls. |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical ethyl ester triplet. |

Note: Data is predicted based on an analysis of the bromo-analog.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3080 | C-H stretch | Aromatic C-H |

| ~ 2980 | C-H stretch | Aliphatic C-H |

| ~ 1745 | C=O stretch | Ester Carbonyl |

| ~ 1685 | C=O stretch | Ketone Carbonyl |

| ~ 1580 | C=C stretch | Aromatic Ring |

| ~ 1250 | C-O stretch | Ester C-O |

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 318 would be expected. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the formation of the stable 4-iodobenzoyl cation (m/z = 233).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of the β-keto ester functional group. This moiety is a cornerstone of carbon-carbon bond formation and heterocycle synthesis.[11][12][13]

Caption: Key reactivity pathways of the β-keto ester moiety.

Enolate Chemistry: Alkylation

The methylene protons situated between the two carbonyl groups are acidic and can be readily removed by a suitable base to form a stabilized enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form α-substituted derivatives.[14] This is a fundamental strategy for carbon chain extension.[1]

Heterocycle Synthesis

The 1,3-dicarbonyl arrangement makes this compound an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry.

Knorr Pyrazole Synthesis: This is a classic condensation reaction between a β-keto ester and a hydrazine derivative to produce pyrazoles or pyrazolones.[15][16] These heterocycles are core components of numerous pharmaceuticals, including anti-inflammatory and anticancer agents.[15] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration.[16][17]

Protocol 2: Synthesis of 5-(4-iodophenyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol or 1-Propanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[15]

-

Add hydrazine hydrate dropwise to the stirring solution at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon reaction completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

-

If no precipitate forms, add cold water to the reaction mixture to induce precipitation of the product.[15]

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation: The product should be characterized by ¹H NMR to confirm the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the pyrazolone ring, and by melting point analysis.

Biginelli Reaction: This is a one-pot, three-component reaction between a β-keto ester, an aldehyde (often aromatic), and urea to form 3,4-dihydropyrimidinones (DHPMs).[18][19][20][21][22] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, and calcium channel blocking effects. The reaction is typically acid-catalyzed.[18][19]

Applications in Research and Drug Development

The unique structural features of this compound define its primary applications.

-

Medicinal Chemistry Intermediate: As demonstrated, its primary value lies in its role as a versatile starting material for constructing more complex molecules, particularly heterocyclic compounds with potential therapeutic value.[1] Its use has been cited in literature exploring antiproliferative agents and quorum sensing modulators.[2]

-

Radiopharmaceutical and Imaging Agent Development: The stable iodine atom on the phenyl ring is a key feature.[1] It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The entire molecule can serve as a precursor for ligands that target specific biological receptors, with the iodine atom acting as the imaging payload.[1]

-

Asymmetric Synthesis: The ketone can undergo asymmetric reduction (e.g., asymmetric transfer hydrogenation) to create a chiral β-hydroxy ester.[2][4] These chiral products are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[24]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[23] Avoid contact with skin, eyes, and clothing.[24]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place as recommended (2-8°C).[1][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[24]

Conclusion

This compound is a strategically important chemical intermediate. Its value is derived from the synergistic combination of a versatile β-keto ester group and a functionalizable iodinated aryl ring. This structure provides chemists and drug development professionals with a powerful tool for the efficient synthesis of diverse and complex molecules, from heterocyclic drug candidates to advanced diagnostic imaging agents. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Alachem Co., Ltd. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.

- Dabiri, M., et al. (2007). The Biginelli Reaction.

-

Biginelli reaction: Significance and symbolism. (2024). Wisdomlib. Retrieved January 11, 2026, from [Link]

- Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 11, 2026, from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

- Cyclic [beta]-keto esters : synthesis and reactions. (1985). La Trobe University.

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved January 11, 2026, from [Link]

- Mastering β-keto esters. (2025).

- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved January 11, 2026, from [Link]

-

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. Retrieved January 11, 2026, from [Link]

-

Methods for the synthesis of aryl α‐ketoester. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (n.d.). Aurigene Pharmaceutical Services. Retrieved January 11, 2026, from [Link]

- An efficient synthesis of aryl a-keto esters. (n.d.). Semantic Scholar.

-

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (C11H11FO3). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 11, 2026, from [Link]

-

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate - Optional[Vapor Phase IR]. (n.d.). Spectrum. Retrieved January 11, 2026, from [Link]

-

Ethyl 3 3 3 trifluoro 2 hydroxy 2 3 pyridylcarbonyl amino propanoate. (n.d.). mzCloud. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 63131-30-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. rsc.org [rsc.org]

- 5. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 63131-30-6|this compound|BLD Pharm [bldpharm.com]

- 8. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. aklectures.com [aklectures.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. youtube.com [youtube.com]

- 18. Biginelli Reaction [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. organicreactions.org [organicreactions.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Biginelli reaction: Significance and symbolism [wisdomlib.org]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6): Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and the strategic value of its application in medicinal chemistry.

Introduction: A Molecule of Strategic Duality

This compound, CAS number 63131-30-6, is more than a mere building block; it is a versatile scaffold embodying a strategic duality of reactive sites. Its structure features a β-ketoester system—a classic precursor for a vast array of heterocyclic compounds—and an iodo-aryl group, which serves as a highly effective "handle" for advanced carbon-carbon bond-forming reactions.[1][2] This combination makes it an exceptionally valuable intermediate in the synthesis of complex molecules, from pharmaceutical imaging agents to targeted cancer therapeutics like Alectinib.[3][4] This document will serve as a detailed exploration of its properties, synthesis, analysis, and critical applications.

Core Physicochemical & Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective use. The key data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 63131-30-6 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₁IO₃ | [5][6][8] |

| Molecular Weight | 318.11 g/mol | [3][5][6] |

| IUPAC Name | This compound | [7] |

| SMILES | CCOC(=O)CC(=O)C1=CC=C(I)C=C1 | [5][7] |

| Boiling Point | 349.7 °C at 760 mmHg | [9] |

| Flash Point | >110 °C (>230 °F) | [9] |

| Refractive Index | n20/D 1.6070 | [9] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |

| Purity (Typical) | ≥97% | [3][6] |

Safety & Handling: While a specific, comprehensive safety profile for this compound is not universally published, data from halogenated analogues and general chemical safety principles dictate a cautious approach.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors.[12][13] Wash hands thoroughly after handling.

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[12][13] Seek medical attention if any irritation or adverse symptoms develop.

Synthesis: A Mechanistic Approach via Crossed Claisen Condensation

The synthesis of this β-ketoester is a classic example of a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[14][15] The term "crossed" is used because two different ester-type molecules (or an ester and a ketone) react.[15][16] For this reaction to be synthetically useful and avoid a complex mixture of products, one of the reactants must lack α-protons, rendering it unable to self-condense.[16]

The most logical and field-proven approach involves the reaction between 4'-Iodoacetophenone and diethyl carbonate using a strong, non-nucleophilic base like sodium hydride (NaH).

Causality of Experimental Choices:

-

Reactants: 4'-Iodoacetophenone provides the iodo-phenyl and keto-carbon backbone. Its methyl protons are the acidic α-protons that will be abstracted to form the nucleophilic enolate.[17][18] Diethyl carbonate acts as the electrophilic source of the ethyl ester group and, critically, has no α-protons, preventing self-condensation.

-

Base: Sodium hydride (NaH) is an excellent choice. It is a powerful, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the initial enolate formation forward. The only byproduct is hydrogen gas, which is non-reactive and easily removed. Using a base like sodium ethoxide is possible but can lead to reversible reactions and potential side reactions if not used carefully.[14][19]

-

Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the base and the enolate intermediate.

-

Work-up: The reaction is quenched with a dilute acid (e.g., HCl). This step is crucial because the final product, the β-ketoester, is acidic and exists as its conjugate base (a resonance-stabilized enolate) under the basic reaction conditions.[14][20] Acidification neutralizes the reaction mixture and protonates the enolate to yield the final, neutral product.[14]

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and suspend the NaH in anhydrous THF.

-

Enolate Formation: Dissolve 4'-iodoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M aqueous HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | ~ 7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group, deshielded. ~ 7.6-7.8 ppm (doublet, 2H): Aromatic protons ortho to the iodine atom. ~ 4.2 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group. ~ 4.0 ppm (singlet, 2H): Active methylene protons (-CO-CH₂-CO-), a key signature. ~ 1.2 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group. |

| ¹³C NMR | ~ 190-195 ppm: Ketone carbonyl carbon. ~ 165-170 ppm: Ester carbonyl carbon. ~ 138 ppm: Aromatic carbon bearing the iodine (C-I). ~ 128-135 ppm: Other aromatic carbons. ~ 100 ppm: Aromatic carbon bearing the carbonyl group. ~ 62 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl group. ~ 45 ppm: Active methylene carbon (-CO-CH₂-CO-). ~ 14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group. |

| IR Spectroscopy | ~ 1740-1750 cm⁻¹: Strong C=O stretch (ester). ~ 1680-1690 cm⁻¹: Strong C=O stretch (aryl ketone). ~ 3000-3100 cm⁻¹: Aromatic C-H stretches. ~ 1600 cm⁻¹: Aromatic C=C stretches. ~ 1150-1250 cm⁻¹: C-O stretch (ester). |

| Mass Spectrometry | m/z 318: Molecular ion peak [M]⁺. Key Fragments: m/z 273 ([M-OEt]⁺), m/z 245 ([M-COOEt]⁺), m/z 231 (iodobenzoyl cation, [IC₆H₄CO]⁺). |

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its application. Its two distinct reactive centers can be addressed selectively to build molecular complexity.

Pillar 1: The β-Ketoester as a Heterocycle Precursor

The β-dicarbonyl motif is a classic starting point for forming five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. For example, reaction with hydrazine derivatives yields pyrazoles, while reaction with amidines or ureas can produce pyrimidines.[2] This allows for the rapid generation of compound libraries for high-throughput screening.

Caption: Heterocycle synthesis from the β-ketoester core.

Pillar 2: The Aryl Iodide as a Cross-Coupling Handle

The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to palladium(0) catalysts.[1] This reactivity is the cornerstone of modern cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[1][17] This allows medicinal chemists to strategically "decorate" the 4-position of the phenyl ring with a wide variety of other chemical groups (e.g., other aryl rings, alkyl chains, alkynes) during the lead optimization phase of drug discovery.

Caption: Aryl iodide as a handle for Pd-catalyzed cross-coupling.

Conclusion

This compound is a prime example of an enabling chemical intermediate. Its logical and efficient synthesis, straightforward characterization, and, most importantly, its dual-handle reactivity make it a powerful tool in the arsenal of medicinal and synthetic chemists. Its documented use in the synthesis of advanced therapeutics underscores its importance, transitioning it from a simple catalog chemical to a key player in the development of life-saving medicines.

References

- JoVE. (2025-05-22).

- Wikipedia.

- Allen Institute.

- Fine Chemical Industry Information. (n.d.). Understanding CAS 13329-40-3: Applications of 4-Iodoacetophenone in Fine Chemicals.

- JoVE. (2023-04-30).

- Chemistry LibreTexts. (2014-08-29). 19.

- Chemical Supplier. (n.d.). ethyl 3-(4-iodophenyl)

- BLDpharm. (n.d.). 63131-30-6|Ethyl 3-(4-iodophenyl)

- MySkinRecipes. (n.d.). Ethyl 3-(4-iodophenyl)

- Alachem Co., Ltd. (n.d.). 63131-30-6 | ethyl 3-(4-iodophenyl)

- ChemicalBook. (2025-07-04). 4'-Iodoacetophenone | 13329-40-3.

- Sigma-Aldrich. (2024-09-06).

- Covestro LLC. (n.d.).

- Sigma-Aldrich. (n.d.). 4'-Iodoacetophenone ≥ 97%.

- J&K Scientific LLC. (n.d.). Ethyl 3-(4-iodophenyl)

- BenchChem. (2025). Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate: A Versatile Building Block in Agrochemical Synthesis.

- Arctom Scientific. (n.d.). CAS NO. 63131-30-6 | Ethyl 3-(4-iodophenyl)

- Fisher Scientific. (2021-12-25).

- PubChem. (n.d.). Ethyl 3-(4-Fluorophenyl)

- Google Patents. (n.d.).

- PubChem. (n.d.). Ethyl 3-(4-bromophenyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 5. 63131-30-6|this compound|BLD Pharm [bldpharm.com]

- 6. 63131-30-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. jk-sci.com [jk-sci.com]

- 8. arctomsci.com [arctomsci.com]

- 9. ethyl 3-(4-iodophenyl)-3-oxopropanoate63131-30-6,Purity96%_Chemical Point UG [molbase.com]

- 10. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. Claisen condensation - Wikipedia [en.wikipedia.org]

- 15. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4'-Iodoacetophenone | 13329-40-3 [chemicalbook.com]

- 18. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 19. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 20. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 3-(4-iodophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-iodophenyl)-3-oxopropanoate, also commonly known as ethyl 4-iodobenzoylacetate, is a halogenated β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive β-dicarbonyl moiety and an iodinated aromatic ring, renders it a versatile precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a critical resource for researchers in drug discovery and development, offering insights into the causality behind experimental choices and providing a foundation for its application in the synthesis of novel pharmaceutical agents and imaging probes.[1]

Introduction: Strategic Importance in Synthesis

This compound (Figure 1) is a key synthetic intermediate whose value is derived from its bifunctional nature. The β-keto ester functionality provides a nucleophilic α-carbon, enabling a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. Simultaneously, the iodo-substituent on the phenyl ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This dual reactivity makes it a valuable building block in the construction of complex molecular scaffolds, particularly in the development of iodinated aromatic derivatives for use as imaging agents and in the preparation of ligands for radiopharmaceuticals.[1]

Figure 1: Molecular Structure of this compound

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Abstract

Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate, pivotal in the synthesis of diverse pharmaceutical compounds and complex organic molecules.[1] Its structure, featuring an aromatic iodide, a ketone, and an ester, provides multiple reaction sites for further functionalization, particularly in cross-coupling reactions and enolate chemistry.[1][2] This guide provides a comprehensive, field-proven methodology for its synthesis via a mixed Claisen condensation and details the essential analytical techniques for its thorough characterization. The document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Overview

A foundational understanding of the target compound's properties is critical for successful synthesis, handling, and analysis.

| Property | Value | Reference |

| CAS Number | 63131-30-6 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₁IO₃ | [1][4][5][6] |

| Molecular Weight | 318.11 g/mol | [1][4][5][6] |

| IUPAC Name | This compound | [3] |

| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I | [3][4][5] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [5] |

Synthesis via Mixed Claisen Condensation

The synthesis of this compound is most effectively achieved through a mixed Claisen condensation. This reaction forms a new carbon-carbon bond by reacting an ester enolate with a second ester molecule, yielding a β-keto ester.[7][8][9]

Principle of the Reaction

The Claisen condensation involves the base-mediated self-condensation of an ester containing at least two α-hydrogens.[9] In this "mixed" variation, we use two different esters: ethyl acetate, which possesses acidic α-hydrogens and can form an enolate, and ethyl 4-iodobenzoate, which lacks α-hydrogens and can only act as the electrophilic acylating agent.

The base, typically sodium ethoxide, serves two critical functions:

-

Enolate Formation: It deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[9] The choice of ethoxide is deliberate; it matches the ester's alkoxy group, preventing transesterification, a potential side reaction.[10]

-

Driving Equilibrium: The reaction is an equilibrium. The resulting β-keto ester product has highly acidic α-hydrogens (pKa ≈ 11) located between two carbonyl groups. The ethoxide base deprotonates this product, forming a stabilized enolate anion.[9][10] This final, irreversible deprotonation step drives the entire reaction sequence to completion according to Le Châtelier's principle, necessitating the use of a full stoichiometric equivalent of base rather than a catalytic amount.[8][9]

Reaction Mechanism

The mechanism proceeds through several distinct steps, beginning with enolate formation and culminating in an acidic workup to yield the final neutral product.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Ethyl 4-iodobenzoate (1.0 eq)

-

Ethyl acetate (3.0 eq, serves as reactant and solvent)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Toluene or THF (optional, as solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).

-

Reagent Addition: Add anhydrous ethyl acetate (3.0 eq) to the flask. Stir the suspension under a nitrogen atmosphere.

-

Acylating Agent: Dissolve ethyl 4-iodobenzoate (1.0 eq) in a minimal amount of anhydrous ethyl acetate and add it dropwise to the stirring suspension at room temperature over 30 minutes.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous phase is acidic (~pH 2-3). This protonates the product enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. As a β-keto ester, this compound exists in a dynamic equilibrium between its keto and enol tautomers, which influences its spectroscopic data.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[11] The spectrum will be dominated by strong absorptions from the two carbonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| Ester C=O Stretch | ~1735 - 1745 | Strong, sharp absorption.[12] |

| Ketone C=O Stretch | ~1715 - 1720 | Strong, sharp absorption. Conjugation with the phenyl ring may lower this frequency slightly.[12] |

| C-O Stretch (Ester) | ~1150 - 1300 | Two strong bands are characteristic of esters.[13] |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium to weak absorptions. |

| sp² C-H Stretch (Aromatic) | > 3000 | Medium to weak absorptions. |

| sp³ C-H Stretch (Alkyl) | < 3000 | Medium absorptions. |

Note: If a significant amount of the enol tautomer is present, additional peaks may be observed around 1650 cm⁻¹ (conjugated C=O) and 1620 cm⁻¹ (C=C), along with a broad O-H stretch from the intramolecular hydrogen bond.[11][12]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is best understood by analyzing the distinct spin systems.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.85 | Doublet | 2H | Protons ortho to the carbonyl group. |

| Aromatic | ~7.65 | Doublet | 2H | Protons ortho to the iodine atom. |

| **Ethyl (CH₂) ** | ~4.20 | Quartet | 2H | Methylene protons of the ethyl ester. |

| Methylene (α) | ~3.95 | Singlet | 2H | Methylene protons between the two carbonyls. |

| Ethyl (CH₃) | ~1.25 | Triplet | 3H | Methyl protons of the ethyl ester. |

Note: These chemical shifts are predictive and based on analogous structures like ethyl 3-(4-bromophenyl)-3-oxopropanoate.[14] The presence of the enol tautomer may result in a separate singlet for the enolic proton (>12 ppm) and a singlet for the vinylic proton (~5.6 ppm), with a corresponding decrease in the integration of the α-methylene signal at ~3.95 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): The primary confirmation of identity is the molecular ion peak. For C₁₁H₁₁IO₃, the expected m/z value is 318.11 . The presence of iodine (¹²⁷I is 100% abundant) will give a clear M⁺ peak.

-

Key Fragmentation Patterns: Common fragmentation pathways for β-keto esters include:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, resulting in a peak at m/z ≈ 273.

-

Loss of the entire ester functional group (-CO₂CH₂CH₃): [M - 73]⁺, resulting in a peak at m/z ≈ 245.

-

Formation of the 4-iodobenzoyl cation: A prominent peak at m/z ≈ 233 corresponding to [I-C₆H₄-CO]⁺.

-

Characterization Workflow

Conclusion

The synthesis of this compound via a mixed Claisen condensation is a reliable and efficient method for producing this versatile chemical intermediate. The success of the synthesis hinges on a clear understanding of the reaction mechanism, particularly the crucial role of the stoichiometric base in driving the equilibrium towards the product. This guide has provided a detailed, step-by-step protocol for its synthesis and purification, complemented by a thorough outline for its structural confirmation using modern spectroscopic techniques. By adhering to these methodologies, researchers can confidently and reproducibly synthesize and validate this key building block for applications in medicinal chemistry and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate from 4-iodobenzoic Acid. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 4-iodobenzoate: A New Route Validation. BenchChem.

- J&K Scientific LLC. (2024). This compound | 63131-30-6. J&K Scientific.

- MySkinRecipes. (2025). This compound. MySkinRecipes.

- BenchChem. (2025). Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis. BenchChem.

- University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. University of Calgary.

- University of Basrah. (n.d.). The Claisen Condensation. University of Basrah.

- BLDpharm. (n.d.). CAS NO. 63131-30-6 | this compound. BLDpharm.

- The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry.

- BLDpharm. (n.d.). 63131-30-6|this compound. BLDpharm.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Sigma-Aldrich. (n.d.). Ethyl 4-iodobenzoate 97. Sigma-Aldrich.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Alachem Co., Ltd. (n.d.). 63131-30-6 | this compound. Alachem.

- OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

-

The Organic Chemistry Tutor. (2020, March 11). Synthesis using the Claisen Condensation. YouTube. Available at: [Link]

- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 63131-30-6|this compound|BLD Pharm [bldpharm.com]

- 6. 63131-30-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Executive Summary: This document provides a comprehensive technical overview of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a key β-ketoester intermediate in synthetic organic and medicinal chemistry. It details the compound's nomenclature, physicochemical properties, synthesis, and applications. A validated experimental protocol for its preparation via Claisen condensation is provided, emphasizing the rationale behind procedural steps to ensure reproducibility and safety. This guide is intended for researchers and professionals in drug discovery and chemical development, offering authoritative insights into the utility and handling of this versatile building block.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational for all research and development activities. The nomenclature and various identifiers for the title compound are consolidated below.

-

IUPAC Name : this compound[1]

-

Common Synonyms : Ethyl 4-iodobenzoylacetate, Ethyl 3-(4-iodophenyl)-3-oxopropionate

-

SMILES : CCOC(=O)CC(=O)C1=CC=C(C=C1)I[1]

-

InChI Key : DOIUIJYPQHAHLM-UHFFFAOYSA-N[1]

The structure features an ethyl ester, a ketone, and an iodinated phenyl ring, making it a valuable and versatile intermediate. The presence of the iodine atom is particularly significant, as it provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for its proper handling, storage, and use in experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.11 g/mol | [2][3][4] |

| Appearance | Data not consistently available; typically a solid or oil. | - |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2][3][5] |

| Purity | Commercially available up to ≥98% |[4] |

Safety and Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Synthesis and Mechanistic Insights

The most common and direct method for preparing β-ketoesters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation between an ester and a ketone (or in this case, two ester molecules).

Reaction Scheme: The synthesis involves the reaction of Ethyl 4-iodobenzoate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.

-

Step 1 (Deprotonation): The base (sodium ethoxide) abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate. This step is crucial as it generates the nucleophile for the reaction.

-

Step 2 (Nucleophilic Acyl Substitution): The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of Ethyl 4-iodobenzoate. This forms a tetrahedral intermediate.

-

Step 3 (Reformation of Carbonyl): The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-ketoester product.

-

Step 4 (Final Deprotonation): The newly formed β-ketoester has acidic protons on the central methylene group, which are readily deprotonated by the ethoxide in the reaction mixture. This final, irreversible deprotonation drives the equilibrium towards the product. An acidic workup is required to re-protonate the product.

Below is a diagram illustrating the experimental workflow for a typical Claisen condensation synthesis.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate due to its multiple reactive sites.

-

Medicinal Chemistry : The β-ketoester moiety is a classic pharmacophore and a precursor for synthesizing various heterocyclic systems. For example, it can undergo condensation reactions with hydrazine or urea derivatives to form pyrazoles and pyrimidines, respectively—scaffolds that are prevalent in many bioactive molecules.[6] The iodophenyl group allows for late-stage functionalization via cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Organic Synthesis : It serves as a building block in carbon chain extension reactions through its enolate chemistry.[2] The ketone can be targeted by reducing agents for asymmetric transfer hydrogenation to produce chiral hydroxy esters, which are valuable chiral building blocks.[7]

-

Radiopharmaceuticals : The presence of a stable iodine atom allows the molecule to be used in the preparation of ligands for radiopharmaceuticals.[2] The non-radioactive iodine can be exchanged with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in imaging agents or targeted radiotherapy.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from Ethyl 4-iodobenzoate and ethyl acetate.

Materials and Reagents:

-

Ethyl 4-iodobenzoate (1.0 eq)

-

Ethyl acetate (3.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Toluene

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate

-

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add sodium ethoxide (1.5 eq).

-

Rationale: The reaction must be conducted under anhydrous conditions as sodium ethoxide is moisture-sensitive and the enolate intermediate can be quenched by water. A nitrogen atmosphere prevents atmospheric moisture from entering the system.

-

-

Addition of Reagents : Add anhydrous toluene, followed by ethyl acetate (3.0 eq). Stir the suspension for 15 minutes. Add Ethyl 4-iodobenzoate (1.0 eq) dissolved in a minimal amount of anhydrous toluene dropwise over 20 minutes.

-

Rationale: Using ethyl acetate in excess ensures it acts as both a reactant and a solvent, driving the reaction forward. Dropwise addition of the limiting reagent (Ethyl 4-iodobenzoate) helps to control the reaction rate and minimize side reactions.

-

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation. TLC is used to confirm the consumption of the starting material.

-

-

Work-up : Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly quench the reaction by adding glacial acetic acid until the solution is acidic (pH ~5-6).

-

Rationale: Cooling prevents an uncontrolled exothermic reaction during quenching. The acid protonates the product enolate to yield the neutral β-ketoester and neutralizes any remaining base.

-

-

Extraction and Isolation : Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: The aqueous washes remove salts and water-soluble impurities. The bicarbonate wash removes residual acetic acid. The brine wash helps to break up emulsions and begin the drying process. Anhydrous sodium sulfate removes trace water from the organic solvent.

-

-

Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.

-

Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts.

-

-

Characterization : Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a high-value synthetic intermediate with broad applicability in scientific research, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis via Claisen condensation, combined with its versatile reactive sites, makes it an essential tool for the construction of complex molecular architectures. Adherence to established safety and handling protocols is paramount for its effective and safe utilization in the laboratory.

References

-

J&K Scientific LLC. This compound | 63131-30-6. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149. [Link]

-

Cheméo. Chemical Properties of Ethyl 4-iodobenzoate (CAS 51934-41-9). [Link]

-

PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. [Link]

-

PubChem. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C11H11ClO3 | CID 101336. [Link]

-

PubChem. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891. [Link]

-

The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

-

National Institute of Standards and Technology. Ethyl 4-iodobenzoate - NIST WebBook. [Link]

-

Alachem Co., Ltd. 63131-30-6 | this compound. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Introduction

Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a halogenated aromatic β-keto ester of significant interest to the scientific community, particularly those in drug discovery and development. As a functionalized building block, its structure is primed for a variety of organic transformations. The presence of an iodine atom on the phenyl ring makes it a valuable precursor for introducing isotopic labels in radiopharmaceuticals or for use in cross-coupling reactions.[1] Furthermore, the β-keto ester moiety allows for diverse synthetic manipulations, including enolate chemistry for carbon-chain extensions.[1]

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to serve as a practical resource for researchers, offering not just data, but also the underlying scientific context and detailed experimental protocols for in-house validation.

Section 1: Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its fundamental identity. These identifiers are crucial for database searches, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 63131-30-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁IO₃ | [1][3][4] |

| Molecular Weight | 318.11 g/mol | [1][3] |

| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I | [2] |

| InChI Key | DOIUIJYPQHAHLM-UHFFFAOYSA-N | [2] |

Section 2: Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and general chemical principles. The data presented below combines available information with scientifically grounded predictions.

| Property | Value / Description | Rationale & Comparative Insights |

| Appearance | Predicted: Colorless to yellow oil or low-melting solid | Analogs such as Ethyl 3-(2-bromophenyl)-3-oxopropanoate and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are described as yellow oils.[5][6][7] The presence of iodine can sometimes impart a slight color. |

| Melting Point | Data not available | The fluoro-analog is reported as a liquid, suggesting the target compound may also be a liquid or a solid with a melting point near room temperature.[6][7] |

| Boiling Point | Data not available; likely decomposes upon heating | One supplier explicitly lists the boiling point as undetermined.[3] β-keto esters can be thermally sensitive, and high temperatures required for distillation at atmospheric pressure may cause decomposition. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., CHCl₃, CH₂Cl₂, Ethyl Acetate, Acetone); Insoluble in water. | The molecule possesses both polar (ester, ketone) and nonpolar (iodophenyl) regions, making it amenable to dissolution in a wide range of organic solvents. Its large nonpolar surface area predicts poor aqueous solubility. |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere | [1] This indicates sensitivity to light, air (oxidation), and potentially temperature, which is common for complex organic intermediates. |

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a compound. The following sections detail the predicted spectral data for this compound.

Keto-Enol Tautomerism

A critical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is influenced by the solvent, temperature, and pH. The presence of both forms will be evident in NMR spectroscopy, providing a distinct signature for this class of molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the keto and enol forms. Based on data from the analogous Ethyl 3-(4-fluorophenyl)-3-oxopropanoate[6][7], we can predict the following spectrum in CDCl₃:

-

Keto Tautomer:

-

~7.8 ppm & ~7.6 ppm (2H each, doublet, J ≈ 8.5 Hz): Two signals for the aromatic protons on the iodophenyl ring. The protons ortho to the carbonyl will be further downfield.

-

~4.2 ppm (2H, quartet, J ≈ 7.1 Hz): The methylene protons (-O-CH₂-CH₃) of the ethyl ester group.

-

~3.9 ppm (2H, singlet): The active methylene protons (-CO-CH₂-CO-) situated between the two carbonyl groups.

-

~1.2 ppm (3H, triplet, J ≈ 7.1 Hz): The methyl protons (-O-CH₂-CH₃) of the ethyl ester group.

-

-

Enol Tautomer:

-

~12.5 ppm (1H, broad singlet): The highly deshielded enolic hydroxyl proton (-C(OH)=), a characteristic signal.

-

~7.7 ppm & ~7.5 ppm (2H each, doublet, J ≈ 8.5 Hz): Aromatic protons, slightly shifted compared to the keto form.

-

~5.6 ppm (1H, singlet): The vinylic proton (-C(OH)=CH-).

-

~4.3 ppm (2H, quartet, J ≈ 7.1 Hz): The ethyl ester methylene protons, often slightly shifted from the keto form.

-

~1.3 ppm (3H, triplet, J ≈ 7.1 Hz): The ethyl ester methyl protons.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the tautomeric mixture. The chemical shifts are predicted based on standard values and the influence of the iodine substituent.[8][9][10]

-

Keto Tautomer:

-

~190 ppm: Ketone carbonyl carbon (Ar-C=O).

-

~167 ppm: Ester carbonyl carbon (-O-C=O).

-

~138 ppm & ~129 ppm: Aromatic carbons (CH).

-

~135 ppm: Aromatic carbon bearing the carbonyl group (quaternary C).

-

~100 ppm: Aromatic carbon bearing the iodine atom (quaternary C-I).

-

~62 ppm: Ester methylene carbon (-O-CH₂-).

-

~45 ppm: Active methylene carbon (-CO-CH₂-CO-).

-

~14 ppm: Ester methyl carbon (-CH₃).

-

-

Enol Tautomer:

-

~175 ppm: Enolic carbon attached to oxygen (Ar-C=OH).

-

~169 ppm: Ester carbonyl carbon.

-

~138 ppm & ~129 ppm: Aromatic carbons.

-

~130 ppm: Aromatic quaternary carbon.

-

~98 ppm: Aromatic carbon (C-I).

-

~90 ppm: Vinylic carbon (=CH-).

-

~61 ppm: Ester methylene carbon.

-

~14 ppm: Ester methyl carbon.

-

Predicted Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Monoisotopic Mass: 317.9702 g/mol for C₁₁H₁₁IO₃.

-

Expected Ionization: Electrospray ionization (ESI) would likely yield the protonated molecule [M+H]⁺ at m/z 318.9775 or the sodium adduct [M+Na]⁺ at m/z 340.9594.

-

Key Fragmentation: Common fragmentation pathways would involve the neutral loss of ethanol (C₂H₅OH) from the parent ion, or cleavage at the α-position to the carbonyls.

Section 4: Experimental Protocols for Verification

To ensure scientific integrity, all synthesized or purchased batches of a compound should be independently verified. The following protocols are standard methodologies for characterizing the physical properties of a novel or uncharacterized organic compound.

Workflow for Physicochemical Characterization

Protocol for NMR Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[11] Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).[11]

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans (e.g., 512 or more) will be necessary due to the low natural abundance of ¹³C.[11]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the keto and enol forms of the molecule.

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass of the compound, thereby confirming its elemental formula.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute solution for analysis (e.g., 1-10 µg/mL) from the stock solution.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high mass accuracy.[12]

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode (ESI+) is typically used to generate [M+H]⁺ or [M+Na]⁺ ions.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Set the acquisition range to scan from m/z 100 to 500.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). Compare the measured accurate mass to the theoretical mass calculated for the formula C₁₁H₁₁IO₃. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

-

Section 5: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices for handling novel or uncharacterized chemicals should be strictly followed. Analogs with bromo- and chloro-substituents are classified as irritants.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: As per supplier recommendations, store in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where S1w is mentioned].

-

MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper on Green Chemistry].

- 13C NMR Spectroscopy. (n.d.).

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]

- Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters. Retrieved January 11, 2026, from a relevant source providing NMR experimental parameters.

-

Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - Supplementary Information. Retrieved January 11, 2026, from [Link]

- Pavia, D. L., et al. (n.d.). Chapter 4: Carbon-13 NMR Spectroscopy. In Introduction to Spectroscopy.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 63131-30-6|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate CAS#: 1999-00-4 [m.chemicalbook.com]

- 7. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]

- 8. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. rsc.org [rsc.org]

- 13. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate

Introduction

Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS No. 63131-30-6) possesses a molecular formula of C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol .[1][2][3] Its structure, featuring a β-keto ester functional group and an iodinated phenyl ring, makes it a valuable precursor in the synthesis of various organic molecules.[1] Accurate spectral characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior in subsequent reactions.

Molecular Structure:

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group adjacent to a methylene in an ethyl ester. Coupling to the adjacent methylene protons results in a triplet. |

| ~3.95 | Singlet | 2H | -CO-CH₂ -CO- | The methylene protons are flanked by two carbonyl groups, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. Coupling to the three methyl protons results in a quartet. |

| ~7.65 | Doublet | 2H | Ar-H (ortho to C=O) | Aromatic protons ortho to the electron-withdrawing benzoyl group are deshielded and appear downfield. They are coupled to the meta protons. |

| ~7.85 | Doublet | 2H | Ar-H (ortho to I) | Aromatic protons ortho to the iodine atom are also deshielded. Their chemical shift is influenced by both the iodine and the para-carbonyl group. |

Interpretation:

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent proton environments in the molecule. The ethyl group will be clearly identifiable by its characteristic triplet and quartet signals. The singlet for the active methylene protons is a key indicator of the β-dicarbonyl moiety. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of these aromatic protons is due to the electron-withdrawing nature of the carbonyl group and the iodine atom.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group, appearing in the typical aliphatic region. |

| ~45.0 | -CO-CH₂ -CO- | The methylene carbon is significantly deshielded due to its position between two carbonyl groups. |

| ~61.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom. |

| ~101.0 | C -I | The carbon atom directly bonded to iodine will be significantly shielded due to the "heavy atom effect" of iodine. |

| ~129.5 | C H (aromatic, meta to I) | Aromatic carbons ortho to the carbonyl group. |

| ~138.0 | C H (aromatic, ortho to I) | Aromatic carbons meta to the carbonyl group. |

| ~135.0 | C -CO (aromatic) | The ipso-carbon attached to the benzoyl group. |

| ~167.0 | Ester C =O | The carbonyl carbon of the ester group, appearing in the characteristic downfield region for ester carbonyls. |

| ~191.0 | Ketone C =O | The ketone carbonyl carbon, typically found further downfield than the ester carbonyl. |

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The aliphatic carbons of the ethyl group and the active methylene carbon will appear in the upfield region. A key feature will be the signal for the carbon attached to the iodine, which is expected to be shifted upfield due to the heavy atom effect. The four distinct aromatic carbon signals confirm the 1,4-disubstitution pattern. The two carbonyl carbons will be observed at the downfield end of the spectrum, with the ketone carbonyl resonating at a lower field than the ester carbonyl.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the sample can be analyzed as a thin film between salt plates (NaCl or KBr).

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | Ester C=O stretch |

| ~1685 | Strong | Ketone C=O stretch |

| ~1580, 1480 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch (ester) |

| ~1010 | Medium-Strong | C-I stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Interpretation:

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected around 1740 cm⁻¹, while the ketone carbonyl, being part of a conjugated system, will appear at a slightly lower wavenumber, around 1685 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will be evident. The characteristic absorptions for the aromatic ring and the C-I bond will further confirm the structure. The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data (EI):

| m/z | Proposed Fragment |

| 318 | [M]⁺ (Molecular Ion) |

| 273 | [M - OCH₂CH₃]⁺ |

| 245 | [M - COOCH₂CH₃]⁺ |

| 231 | [I-C₆H₄-CO]⁺ |

| 127 | [I]⁺ |

| 104 | [C₆H₄-CO]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 318, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a β-keto ester and an iodinated aromatic compound. Key fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 273, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) to yield a fragment at m/z 245. A prominent peak at m/z 231, corresponding to the 4-iodobenzoyl cation, is also anticipated. The presence of a peak at m/z 127 would be a clear indication of the iodine atom.

Fragmentation Pathway Visualization:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion